5-[({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)METHYL]-2-FUROIC ACID
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Overview
Description
5-[({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)METHYL]-2-FUROIC ACID is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with a tert-butyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)METHYL]-2-FUROIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: The initial step involves the synthesis of the furan ring with the desired substituents. This can be achieved through a series of reactions, including cyclization and functional group modifications.
Introduction of the tert-butyl and methyl groups: The tert-butyl and methyl groups are introduced through alkylation reactions, using appropriate alkylating agents under controlled conditions.
Coupling reactions: The furan ring is then coupled with other intermediates to form the final compound. This step often involves the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)METHYL]-2-FUROIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and appropriate solvents (dichloromethane, ethanol).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
5-[({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)METHYL]-2-FUROIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)METHYL]-2-FUROIC ACID involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYLAMINO)METHYL]-2-FUROIC ACID
- **5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYLAMINO)METHYL]-2-FUROIC ACID
- **5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYLAMINO)METHYL]-2-FUROIC ACID
Uniqueness
The uniqueness of 5-[({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)METHYL]-2-FUROIC ACID lies in its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-[[(5-tert-butyl-2-methylfuran-3-carbonyl)amino]methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-9-11(7-13(21-9)16(2,3)4)14(18)17-8-10-5-6-12(22-10)15(19)20/h5-7H,8H2,1-4H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMODZQNTIJHNJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)NCC2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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